molecular formula C10H9N3O2 B142635 5-Phenylamino-1H-pyrazole-3-carboxylic acid CAS No. 142115-63-7

5-Phenylamino-1H-pyrazole-3-carboxylic acid

Cat. No. B142635
M. Wt: 203.2 g/mol
InChI Key: ANVPGYMMKLLXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylamino-1H-pyrazole-3-carboxylic acid, also known as PAC, is a chemical compound that has been widely studied for its potential applications in the field of drug discovery. PAC is a pyrazole derivative, which means that it contains a five-membered ring made up of three carbon atoms and two nitrogen atoms. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism Of Action

The exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is thought to exert its biological effects through the inhibition of various signaling pathways. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its wide range of biological activities. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug discovery. Another advantage of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its potential toxicity. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit cytotoxicity in some cell lines, which could limit its potential applications in vivo.

Future Directions

There are several potential future directions for research on 5-Phenylamino-1H-pyrazole-3-carboxylic acid. One area of research could focus on the development of 5-Phenylamino-1H-pyrazole-3-carboxylic acid derivatives with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could provide insights into its potential applications in drug discovery. Additionally, future research could focus on the development of novel drug delivery systems for 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could improve its pharmacokinetic properties and increase its efficacy in vivo.

Synthesis Methods

The synthesis of 5-Phenylamino-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate or the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride. The former method involves the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a white crystalline solid. The latter method involves the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a yellow solid.

Scientific Research Applications

5-Phenylamino-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.

properties

CAS RN

142115-63-7

Product Name

5-Phenylamino-1H-pyrazole-3-carboxylic acid

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

IUPAC Name

3-anilino-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H2,11,12,13)

InChI Key

ANVPGYMMKLLXSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O

synonyms

1H-Pyrazole-3-carboxylicacid,5-(phenylamino)-(9CI)

Origin of Product

United States

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